Cas no 1227572-23-7 (CID 105523694)

CID 105523694 化学的及び物理的性質
名前と識別子
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- 2-(5-bromo-7-methoxy-1H-indol-3-yl)acetic acid
- CID 105523694
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- インチ: 1S/C11H10BrNO3/c1-16-9-4-7(12)3-8-6(2-10(14)15)5-13-11(8)9/h3-5,13H,2H2,1H3,(H,14,15)
- InChIKey: PFPRZFQBQGOCJB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2=C(C=1)C(CC(=O)O)=CN2)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 62.3
CID 105523694 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A199000782-250mg |
2-(5-Bromo-7-methoxy-1H-indol-3-yl)acetic acid |
1227572-23-7 | 98% | 250mg |
$709.01 | 2023-09-03 | |
Alichem | A199000782-500mg |
2-(5-Bromo-7-methoxy-1H-indol-3-yl)acetic acid |
1227572-23-7 | 98% | 500mg |
$1072.90 | 2023-09-03 | |
Alichem | A199000782-1g |
2-(5-Bromo-7-methoxy-1H-indol-3-yl)acetic acid |
1227572-23-7 | 98% | 1g |
$1827.17 | 2023-09-03 |
CID 105523694 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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10. Book reviews
CID 105523694に関する追加情報
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on CID 105523694 and Compound 1227572-23-7
In the rapidly evolving field of chemical biology and pharmaceutical research, the exploration of novel compounds and their therapeutic potential remains a cornerstone of scientific inquiry. Among these, CID 105523694 and the compound with the CAS number 1227572-23-7 have recently garnered significant attention due to their promising biological activities and potential applications in drug development. This research brief aims to synthesize the latest findings related to these compounds, providing a comprehensive overview of their mechanisms of action, therapeutic implications, and current research trajectories.
CID 105523694, a small molecule identified through high-throughput screening, has demonstrated notable efficacy in modulating specific biological pathways implicated in inflammatory and oncogenic processes. Recent studies have elucidated its interaction with key protein targets, such as kinases and transcription factors, which play pivotal roles in cellular signaling and disease progression. Preliminary in vitro and in vivo data suggest that CID 105523694 exhibits a favorable pharmacokinetic profile, with low cytotoxicity and high target specificity, making it a promising candidate for further preclinical evaluation.
Parallel to these developments, the compound 1227572-23-7 has emerged as a subject of interest due to its unique chemical structure and potential as a scaffold for drug design. Structural-activity relationship (SAR) studies have revealed that modifications to the core structure of 1227572-23-7 can enhance its binding affinity to specific receptors, thereby improving its therapeutic efficacy. Recent publications have highlighted its application in targeting neurodegenerative diseases, where it has shown neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. These findings underscore the versatility of 1227572-23-7 as a lead compound for central nervous system (CNS) drug development.
The methodologies employed in these studies encompass a range of cutting-edge techniques, including X-ray crystallography for structural determination, surface plasmon resonance (SPR) for binding affinity measurements, and CRISPR-Cas9 gene editing to validate target engagement. Computational approaches, such as molecular docking and molecular dynamics simulations, have also been instrumental in predicting the interactions of CID 105523694 and 1227572-23-7 with their respective biological targets. These multidisciplinary strategies have not only accelerated the discovery process but also provided deeper insights into the mechanistic underpinnings of these compounds.
Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects necessitate further optimization and validation. Ongoing research is focused on addressing these hurdles through medicinal chemistry refinements and advanced formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to play a critical role in advancing these compounds through the drug development pipeline.
In conclusion, the research on CID 105523694 and 1227572-23-7 represents a significant stride forward in the field of chemical biology and pharmaceutical sciences. Their unique properties and therapeutic potential highlight the importance of continued investment in innovative drug discovery approaches. As these compounds progress through preclinical and clinical stages, they hold the promise of addressing unmet medical needs and improving patient outcomes across a spectrum of diseases.
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